![molecular formula C15H22N2O3 B151790 tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate CAS No. 153407-40-0](/img/structure/B151790.png)
tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate
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Description
Tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate (TBDEC) is a carbamate compound that has been extensively studied in recent years due to its potential applications in a variety of fields. This compound has been found to exhibit a wide range of biological activities, including antifungal, antioxidant, and anti-inflammatory properties. It has also been used as a reagent in various synthetic reactions, such as the synthesis of peptides and peptidomimetics.
Scientific Research Applications
Synthesis of Biologically Active Compounds
- Tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate has been used as a key intermediate in the synthesis of various biologically active molecules. For instance, it has been utilized in the rapid synthesis of compounds like omisertinib (AZD9291), a medication used in cancer treatment, showcasing its importance in medicinal chemistry (Zhao et al., 2017).
Development of Synthetic Methodologies
- Research has also focused on developing novel synthetic methods using tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate. For example, a study detailed an efficient stereoselective route for the preparation of its stereoisomers, which are crucial intermediates for the synthesis of factor Xa inhibitors, highlighting its role in the synthesis of complex molecular architectures (Wang et al., 2017).
Advancements in Organic Chemistry
- The compound has been instrumental in advancing organic chemistry, particularly in reactions such as the Curtius rearrangement, where it has been used to obtain Boc-protected amines. This showcases its versatility in facilitating the synthesis of protected amine derivatives under mild and efficient conditions (Lebel & Leogane, 2005).
properties
IUPAC Name |
tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-10-7-6-8-11(2)13(10)17-12(18)9-16-14(19)20-15(3,4)5/h6-8H,9H2,1-5H3,(H,16,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNUIQQYGXSWLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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